molecular formula C18H22N4O4S B6538021 N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021256-04-1

N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No.: B6538021
CAS No.: 1021256-04-1
M. Wt: 390.5 g/mol
InChI Key: QNPIJPRRYCUCEV-UHFFFAOYSA-N
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Description

N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.13617637 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[6-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11(2)18(24)20-15-5-6-17(22-21-15)27-10-16(23)19-12-7-13(25-3)9-14(8-12)26-4/h5-9,11H,10H2,1-4H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPIJPRRYCUCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and research findings.

  • Molecular Formula : C20H22N6O2S
  • Molecular Weight : 410.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyridazine ring.
  • Introduction of the sulfanyl and carbamoyl groups.
  • Use of common reagents such as azides and alkynes.
  • Catalysts like copper(I) iodide are often employed to facilitate reactions under controlled conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has been tested against colon cancer cells (HCT116 and HT29), showing potent cytotoxic effects with a high selectivity index (SI) against malignant cells compared to non-malignant cells .
Cell LineIC50 (µM)Selectivity Index
HCT1160.76 ± 0.15High
HT290.83 ± 0.03High
CRL1790 (non-malignant)4.11 ± 24.5Low

The mechanism by which this compound exerts its biological effects may involve:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inducing G2/M phase arrest and subG1 accumulation in treated cells .

Case Studies and Research Findings

  • Study on Colon Cancer : A study evaluated the effects of this compound on HCT116 and HT29 cell lines, demonstrating significant cytotoxicity with mechanisms involving apoptosis and cell cycle disruption .
  • Comparative Analysis : In a comparative study with other pyridazine derivatives, this compound exhibited superior activity against various cancer types, reinforcing its potential as an antineoplastic agent .

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